N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
CAS No.:
Cat. No.: VC0006122
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O2 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31) |
| Standard InChI Key | IXLLRNNFUYEADZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide possesses the molecular formula C25H26N4O2 and a molecular weight of 414.5 g/mol . Its IUPAC name, N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide, reflects its three primary structural domains:
-
A 2-naphthamide group at the C-terminus.
-
A piperidine ring substituted at the 4-position with a 2-oxo-2,3-dihydro-1H-benzimidazole moiety.
-
An ethyl linker connecting the piperidine and naphthamide groups .
Stereochemical and Conformational Features
The compound’s SMILES notation, C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4, highlights its non-planar geometry, with the piperidine ring adopting a chair conformation and the benzimidazolone group contributing to aromatic stacking interactions . Computational models predict moderate solubility in polar organic solvents (e.g., DMSO) but limited aqueous solubility due to the hydrophobic naphthalene system .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route involving:
-
Piperidine functionalization: Introduction of the benzimidazolone group via nucleophilic substitution at the 4-position.
-
Ethyl linker installation: Alkylation of the piperidine nitrogen with bromoethylamine.
-
Naphthamide coupling: Amide bond formation between the ethylamine linker and 2-naphthoic acid using carbodiimide-based coupling reagents .
Spectroscopic Profiling
-
Mass Spectrometry: ESI-MS exhibits a predominant [M+H]+ ion at m/z 415.2, consistent with the molecular formula .
-
NMR Spectroscopy:
Pharmacological Activity and Mechanism of Action
Phospholipase D Inhibition
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide is a potent inhibitor of phospholipase D1/2 (PLD1/2), enzymes that hydrolyze phosphatidylcholine to generate phosphatidic acid (PtdOH) . PtdOH activates mTOR and Akt pathways, promoting cancer cell survival and proliferation . In prostate cancer models, this compound suppresses PLD activity with an IC50 of 20 nM, reducing cell viability by 60% at 10 μM .
Anticancer Effects
-
Prostate Cancer: In LNCaP and PC-3 cell lines, treatment with 10 μM VU0155056 for 48 hours decreases cell proliferation by 45–55% via G1 cell cycle arrest .
-
Breast Cancer: Synergistic effects with tamoxifen observed in MCF-7 cells, enhancing apoptosis by 30% compared to monotherapy .
| Cancer Type | Cell Line | Effect (10 μM) | Mechanism |
|---|---|---|---|
| Prostate | LNCaP | 55% proliferation ↓ | G1 arrest |
| Prostate | PC-3 | 45% proliferation ↓ | mTOR inhibition |
| Breast | MCF-7 | 30% apoptosis ↑ | PLD1/2 inhibition |
Structure-Activity Relationships (SAR)
Critical Functional Groups
-
Benzimidazolone: Removal or substitution of the 2-oxo group reduces PLD affinity by >90%, underscoring its role in hydrogen bonding with catalytic histidine residues.
-
Naphthamide: Replacement with smaller aryl groups (e.g., phenyl) decreases potency 10-fold, highlighting the necessity of naphthalene’s hydrophobic surface for membrane penetration .
-
Piperidine Ring: Saturation is essential; open-chain analogs show no activity, suggesting conformational rigidity optimizes target engagement .
Analog Comparison
The dihydronaphthalene derivative (CID 44573599, MW 416.5 g/mol) exhibits reduced PLD inhibition (IC50 = 150 nM), indicating that aromaticity in the naphthamide group enhances binding .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Moderate Caco-2 permeability (Papp = 12 × 10−6 cm/s) predicts oral bioavailability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive hydroxylated metabolites .
-
Excretion: Primarily renal (70%) with a half-life of 4.2 hours in murine models.
Therapeutic Applications and Future Directions
Oncology
As a PLD inhibitor, this compound holds promise for combination therapies with chemotherapeutics (e.g., cisplatin) to overcome drug resistance . Phase I trials are warranted to evaluate safety in solid tumors.
Neurodegeneration
Preliminary data suggest PLD inhibition mitigates amyloid-β toxicity in neuronal cultures, proposing potential applications in Alzheimer’s disease.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume